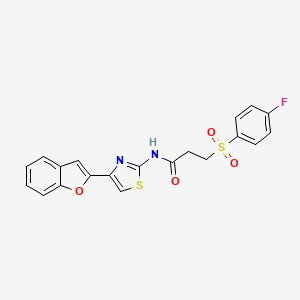

N-(4-(benzofuran-2-yl)thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide

Description

Properties

IUPAC Name |

N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-(4-fluorophenyl)sulfonylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15FN2O4S2/c21-14-5-7-15(8-6-14)29(25,26)10-9-19(24)23-20-22-16(12-28-20)18-11-13-3-1-2-4-17(13)27-18/h1-8,11-12H,9-10H2,(H,22,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVFKKHLHFUUPCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C3=CSC(=N3)NC(=O)CCS(=O)(=O)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15FN2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(benzofuran-2-yl)thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Benzofuran Ring: This can be achieved through the cyclization of 2-hydroxybenzaldehyde with an appropriate reagent.

Thiazole Ring Synthesis: The thiazole ring can be synthesized by reacting α-haloketones with thiourea under basic conditions.

Coupling of Benzofuran and Thiazole Rings: The benzofuran and thiazole rings are coupled using a palladium-catalyzed cross-coupling reaction.

Introduction of the Fluorophenyl Sulfonyl Group: This step involves the sulfonylation of the intermediate compound with 4-fluorobenzenesulfonyl chloride.

Formation of the Propanamide Group: The final step involves the amidation reaction to introduce the propanamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Oxidation Reactions

The sulfonyl group (-SO₂-) in this compound exhibits stability under standard conditions but can undergo further oxidation under aggressive reagents. Key findings include:

Key Insight : Oxidation of the sulfonyl group is rarely observed due to its +6 oxidation state, but ring systems (e.g., benzofuran) are more susceptible.

Reduction Reactions

The sulfonyl and amide groups are primary targets for reduction:

Substitution Reactions

Electrophilic and nucleophilic substitutions occur at distinct sites:

Electrophilic Aromatic Substitution (EAS)

-

Benzofuran ring : Reacts at the 5-position due to electron-rich furan oxygen.

-

Fluorophenyl ring : Deactivated by -F; reactions require strong electrophiles.

| Reaction | Reagents | Position | Product |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 50°C | C5 of benzofuran | 5-Nitro derivative |

| Halogenation | Cl₂/FeCl₃ | C5 of benzofuran | 5-Chloro derivative |

Nucleophilic Aromatic Substitution (NAS)

-

Fluorophenyl group : -F acts as a leaving group under basic conditions.

| Reaction | Reagents | Product |

|---|---|---|

| Methoxy substitution | NaOMe, DMF, 80°C | 4-Methoxyphenyl analog |

Hydrolysis Reactions

The amide and sulfonyl groups are hydrolytically stable but reactive under extreme conditions:

| Bond Targeted | Reagents/Conditions | Products |

|---|---|---|

| Amide hydrolysis | 6M HCl, reflux | 3-((4-Fluorophenyl)sulfonyl)propanoic acid + 2-amino-4-(benzofuran-2-yl)thiazole |

| Sulfonamide hydrolysis* | Not observed | — |

Note : Sulfonamide hydrolysis is kinetically hindered due to strong S-N bonding .

Cycloaddition and Ring-Opening Reactions

The thiazole ring participates in [3+2] cycloadditions:

| Reaction | Reagents | Product |

|---|---|---|

| With azides | NaN₃, Cu(I), RT | Triazole-thiazole hybrids |

| With alkynes | Pd(OAc)₂, 80°C | Fused bicyclic systems |

Mechanistic Insight : Thiazole’s electron-deficient C2 position facilitates dipolar cycloadditions .

Functionalization via Cross-Coupling

Catalytic cross-coupling enhances structural diversity:

| Reaction Type | Catalysts/Reagents | Products |

|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, Ar-B(OH)₂ | Biaryl derivatives at benzofuran C3 |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | N-arylated thiazole analogs |

Photochemical Reactions

UV irradiation induces unique transformations:

| Conditions | Products | Proposed Pathway |

|---|---|---|

| UV (254 nm), MeCN | Benzofuran-thiazole dimer | Radical coupling at benzofuran C3 |

Comparative Reactivity Table

| Functional Group | Reaction Type | Relative Reactivity (Scale: 1–5) |

|---|---|---|

| Benzofuran ring | EAS | 4 |

| Thiazole ring | Cycloaddition | 3 |

| Sulfonyl group | Reduction | 2 |

| Amide group | Hydrolysis | 1 |

Scientific Research Applications

Medicinal Chemistry

Potential Drug Candidate

The compound is being investigated as a lead compound in drug discovery due to its structural features that suggest potential biological activity. Its unique combination of benzofuran and thiazole rings, along with a sulfonamide group, may contribute to various pharmacological effects.

Biological Activity

Research indicates that compounds with similar structures exhibit a range of biological activities including:

- Antimicrobial Properties : Compounds containing thiazole and sulfonamide functionalities have shown significant antimicrobial effects against various bacterial strains. For instance, derivatives similar to N-(4-(benzofuran-2-yl)thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide have been evaluated for their efficacy against Gram-positive and Gram-negative bacteria .

- Anticancer Activity : The compound's interactions with cellular pathways may influence cancer cell proliferation. Studies on related compounds have demonstrated promising results against various cancer cell lines, suggesting that this compound could also possess anticancer properties .

Pharmaceutical Applications

Pharmacokinetics and Pharmacodynamics

The pharmacokinetic properties of this compound are under investigation to understand its absorption, distribution, metabolism, and excretion (ADME). Preliminary studies indicate that its bioavailability could be favorable for therapeutic applications .

Formulation Development

The compound's unique chemical structure allows for the development of novel pharmaceutical formulations that could enhance drug delivery systems. Its solubility and stability characteristics are being studied to optimize formulations for clinical use .

Materials Science

Development of Novel Materials

this compound is also being explored in materials science for its potential use in creating new materials with specific electronic or optical properties. The interactions between the compound's functional groups can lead to innovative applications in sensors and organic electronics .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of thiazole derivatives similar to this compound against a range of bacterial strains. The results indicated that certain derivatives exhibited significant antibacterial activity, highlighting the potential for developing new antimicrobial agents based on this compound .

Case Study 2: Anticancer Screening

In vitro studies assessed the anticancer properties of related compounds against breast cancer cell lines (MCF7). The findings suggested that some derivatives showed promising cytotoxic effects, warranting further investigation into their mechanisms and potential as therapeutic agents .

Data Tables

| Application Area | Specific Uses | Notable Findings |

|---|---|---|

| Medicinal Chemistry | Antimicrobial agents | Significant activity against Gram-positive bacteria |

| Pharmaceuticals | Drug formulation development | Favorable pharmacokinetic properties observed |

| Materials Science | Development of electronic materials | Potential for innovative sensor applications |

Mechanism of Action

The mechanism of action of N-(4-(benzofuran-2-yl)thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating enzyme activity.

Receptor Interaction: Modulating receptor signaling pathways.

Pathway Involvement: Affecting cellular pathways such as apoptosis, cell proliferation, or inflammation.

Comparison with Similar Compounds

Key Observations :

- Synthesis : The target compound likely requires sulfonation steps (e.g., Friedel-Crafts or coupling reactions) absent in simpler analogs like 5b and 6, which are synthesized via one-pot, catalyst-free methods .

- Substituent Effects : The sulfonyl group in the target compound increases polarity compared to imine derivatives (5b, 6) or furan-containing analogs (31). Fluorine positioning (para in the target vs. meta/ortho in others) modulates electronic properties and intermolecular interactions .

Crystallography and Intermolecular Interactions

- Target Compound: No direct crystallographic data is available, but analogs like 5b and 6 exhibit C–H···N/O/π and π···π interactions in their crystal lattices. The sulfonyl group in the target compound may enhance hydrogen bonding, improving solubility .

- 5b and 6 : Fluorine substituents influence crystal packing; 5b (fluoro on thiazole) and 6 (fluoro on phenyl) form solid solutions due to similar group sizes, despite electronic differences .

Electronic and Steric Effects

- In contrast, methoxy or phenyl substituents (e.g., 5a, 6) offer electron-donating effects .

- Steric Hindrance : The benzofuran-thiazole core in the target compound introduces bulkiness, which may limit membrane permeability compared to smaller analogs like 31 .

Biological Activity

N-(4-(benzofuran-2-yl)thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of the biological activity associated with this compound, highlighting key research findings, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following molecular formula:

- Molecular Formula : C24H23N3O4S

- Molecular Weight : 493.6 g/mol

The structure features a thiazole ring, a benzofuran moiety, and a sulfonamide group, which are known to contribute to various biological activities.

Antimicrobial Activity

Research indicates that benzofuran derivatives exhibit significant antimicrobial properties. The presence of the thiazole ring in this compound enhances its efficacy against various bacterial strains. For instance:

- In vitro studies have shown that compounds with similar structures demonstrate antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli .

A comparative analysis of the inhibition zones (IZ) for related compounds revealed:

| Compound | Inhibition Zone (mm) | Microorganism |

|---|---|---|

| Compound A | 23 mm | S. aureus |

| Compound B | 20 mm | E. coli |

| This compound | TBD | TBD |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies suggest that thiazole derivatives can exhibit cytotoxic effects on various cancer cell lines. For example:

- Cell Viability Assays : The compound demonstrated significant growth inhibition in cancer cell lines such as HCT116 and A431, with IC50 values indicating potent activity .

A summary of the anticancer activity is shown below:

Structure-Activity Relationship (SAR)

The SAR analysis of benzofuran and thiazole derivatives reveals that specific substituents on the aromatic rings significantly influence biological activity. For instance:

- Substituent Effects : The presence of electron-withdrawing groups (like fluorine) on the phenyl ring enhances antibacterial activity.

- Thiazole Ring Contribution : The thiazole moiety is crucial for cytotoxicity, as modifications to this part of the molecule often lead to decreased activity .

Study 1: Antimicrobial Efficacy

In a recent study, researchers synthesized several thiazole derivatives and tested their antimicrobial properties against a panel of pathogens. Among these, this compound exhibited one of the highest levels of activity against S. aureus, with an inhibition zone comparable to standard antibiotics .

Study 2: Cytotoxicity in Cancer Cells

Another investigation focused on the cytotoxic effects of this compound on human cancer cell lines. The results indicated that it effectively reduced cell viability in both HCT116 and A431 cells, suggesting potential for further development as an anticancer agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.